molecular formula C7H14N4 B13204202 ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

Katalognummer: B13204202
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: LVSVXNYKVGSPGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can be achieved through “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of triazole derivatives often involves similar “click” chemistry techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Wissenschaftliche Forschungsanwendungen

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and stability make it a valuable compound in both research and industrial settings.

Eigenschaften

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

N-[(1-ethyltriazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

LVSVXNYKVGSPGL-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=CN(N=N1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.